molecular formula C17H22N2O3 B1443675 Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160246-77-4

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1443675
M. Wt: 302.37 g/mol
InChI Key: JZZHPDJMZLKVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (BDC) is a compound which has been studied extensively in recent years due to its potential applications in various scientific fields. BDC is a bicyclic compound with a unique structure consisting of two fused five-membered rings. This structure provides BDC with several unique properties which make it attractive for a range of scientific research applications.

Scientific Research Applications

Synthetic Chemistry Innovations

The compound Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, with its complex structure, contributes to synthetic chemistry, particularly in the synthesis of heterocyclic compounds. A review by Ibrahim (2011) on the synthetic utilities of o-phenylenediamines discusses methods developed for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from various electrophilic reagents, indicating the potential pathway for creating similar complex structures Ibrahim, M. (2011).

Material Science and Engineering

In material science, the study of compounds like Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate aids in the development of new materials with unique properties. For example, Cantekin, de Greef, and Palmans (2012) discuss the use of benzene-1,3,5-tricarboxamide as a versatile ordering moiety in supramolecular chemistry, highlighting its application in nanotechnology, polymer processing, and biomedical fields. This underscores the potential for similar compounds to contribute to the advancement of material sciences Cantekin, S., de Greef, T. D., & Palmans, A. (2012).

Pharmacological Applications

While the direct pharmacological applications of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate may not be explicitly documented, the exploration of similar compounds provides insight into potential therapeutic benefits. Saganuwan (2017) reviews functional chemical groups that could lead to the synthesis of compounds with Central Nervous System (CNS) activity, suggesting that derivatives of complex chemical structures could serve as lead molecules for developing new CNS drugs Saganuwan, S. (2017).

Environmental and Biological Insights

Investigations into the biodegradability and environmental fate of polyfluoroalkyl chemicals by Liu and Avendaño (2013) emphasize the importance of understanding the ecological impact of synthetic compounds. This research is crucial for assessing the environmental persistence and degradation pathways of complex compounds, including those with structures similar to Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Liu, J., & Avendaño, S. M. (2013).

properties

IUPAC Name

benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-7-4-8-17(18-15)9-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZHPDJMZLKVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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